Tungstate calcium (T-4)-lead-doped

Description

Overview of Tungstate (B81510) Compounds in Advanced Materials Science

Tungstate compounds, which are mixed oxides containing tungsten, are integral to advanced materials science. americanelements.com These materials, with the general formula MWO₄ (where M can be a divalent cation like Ca, Pb, Sr, etc.), often crystallize in the scheelite structure. qut.edu.au This structure consists of isolated WO₄ tetrahedra. chemeurope.com Tungstates are known for their applications as phosphors, scintillators, laser host materials, and in electrochromic devices. aip.orgworldscientific.comcalcium-tungstate.com Their utility stems from their excellent thermal stability and high energy transfer efficiency. semanticscholar.org Notable examples of tungstate compounds include tungsten carbide (WC), known for its hardness, and tungsten trioxide (WO₃), used in smart windows and as a catalyst. ontosight.ai

The properties of tungstate compounds can be significantly influenced by the size of the cation. For instance, large divalent cations like calcium, barium, and lead form tungstates with the scheelite structure, where tungsten is in tetrahedral coordination. qut.edu.au Conversely, smaller divalent cations such as iron, manganese, and zinc result in the wolframite (B13744602) structure with tungsten in octahedral coordination. qut.edu.au

Fundamental Principles of Luminescence in Solid-State Systems

Luminescence is the emission of light by a substance not resulting from heat and is often referred to as "cold light". researchgate.netunishivaji.ac.in In solid-state systems, this phenomenon is governed by the electronic structure of the material. When a material absorbs energy, electrons are excited from their ground state to a higher energy level. numberanalytics.com The subsequent return of these electrons to their ground state can occur via the emission of photons, resulting in luminescence. numberanalytics.com

The process can be categorized based on the excitation source, such as photoluminescence (excitation by photons), cathodoluminescence (excitation by an electron beam), and electroluminescence (excitation by an electric field). unishivaji.ac.innumberanalytics.com A key concept in luminescence is the Stokes shift, which is the energy difference between the absorbed and emitted photons. numberanalytics.com The efficiency of luminescence is influenced by factors like the presence of defects, the crystal structure, and the concentration of luminescent centers. numberanalytics.com

Strategic Role of Doping in Tailoring Luminescent Characteristics of Inorganic Phosphors

Doping involves the intentional introduction of impurities, known as dopants or activators, into a host material to alter its properties. researchgate.net In the context of inorganic phosphors, doping is a crucial strategy for controlling luminescent characteristics such as emission color, efficiency, and lifetime. researchgate.netnih.gov The dopant ions act as luminescence centers, creating specific energy levels within the band gap of the host material. researchgate.net

The concentration of the dopant is a critical parameter. Insufficient doping may lead to weak luminescence, while excessive doping can result in "concentration quenching," where the luminescent intensity decreases. nih.govaip.org A homogeneous distribution of dopant ions is essential for maximizing luminescence efficiency by ensuring a high effective doping concentration while avoiding quenching effects. nih.gov The choice of dopant is also critical; for example, rare-earth ions like europium (Eu³⁺) and terbium (Tb³⁺) are commonly used to achieve red and green emissions, respectively. semanticscholar.org

Historical Context and Contemporary Relevance of Calcium Tungstate (CaWO₄) in Academic Research

Calcium tungstate, naturally occurring as the mineral scheelite, has a long history in scientific research. geologyscience.comwikipedia.org It was one of the first materials to be identified as a scintillator and has been used for X-ray detection for an extended period. researchgate.nethaz-map.com Scheelite is named after Carl Wilhelm Scheele, who discovered tungsten in 1781. geologyscience.com Historically, it has been a significant ore of tungsten, particularly in the United States. mineralexpert.org

In contemporary research, CaWO₄ remains highly relevant. It is investigated for a variety of optical applications, including as a phosphor, laser host, and scintillator. calcium-tungstate.com Its high light yield at low temperatures makes it a material of interest for cryogenic rare-event searches, such as dark matter detection. aip.org Furthermore, the synthesis of nano-sized CaWO₄ has opened up new avenues in photocatalysis. mdpi.com The ability to dope (B7801613) CaWO₄ with various ions, such as rare-earth elements, allows for the tuning of its luminescent properties for applications like white light-emitting diodes (wLEDs) and anti-counterfeiting technologies. semanticscholar.orgrsc.orgtandfonline.comrsc.org

Specific Research Focus: Tungstate Calcium (T-4)-Lead-Doped (CaWO₄:Pb) as a Model System

Lead-doped calcium tungstate (CaWO₄:Pb) serves as an important model system for studying the effects of doping on the luminescent properties of inorganic phosphors. The introduction of lead (Pb²⁺) ions into the CaWO₄ lattice, where they substitute for Ca²⁺ ions, significantly alters the electronic structure and, consequently, the luminescent behavior of the material. wfu.edu

The study of CaWO₄:Pb allows researchers to investigate fundamental processes such as energy transfer from the tungstate host to the lead activator ions. Research has shown that the electronic structure of CaWO₄:Pb supports the mobility of holes, which is a key factor in its scintillation properties. wfu.edu The investigation into the synthesis and characterization of CaWO₄:Pb provides valuable insights into how to control and optimize the luminescent properties of tungstate-based materials for various technological applications.

Data Tables

Table 1: General Properties of Calcium Tungstate (Scheelite)

| Property | Value |

| Chemical Formula | CaWO₄ |

| Crystal System | Tetragonal |

| Crystal Structure | Scheelite-type |

| Hardness (Mohs) | 4.5 - 5 |

| Specific Gravity | 5.9 - 6.1 |

| Luster | Vitreous to adamantine |

| Fluorescence | Bright blue under shortwave UV light |

Source: chemeurope.comgeologyscience.comgem5.com

Table 2: Common Dopants for Calcium Tungstate and Their Effects

| Dopant Ion | Emission Color | Application Examples |

| Europium (Eu³⁺) | Red | wLEDs, anti-counterfeiting |

| Terbium (Tb³⁺) | Green | wLEDs, anti-counterfeiting |

| Neodymium (Nd³⁺) | Near-infrared | Scintillators for NIR detection |

| Praseodymium (Pr³⁺) | Varies | Luminescent materials |

| Bismuth (Bi³⁺) | Enhances Eu³⁺ emission | wLEDs |

Properties

CAS No. |

68784-53-2 |

|---|---|

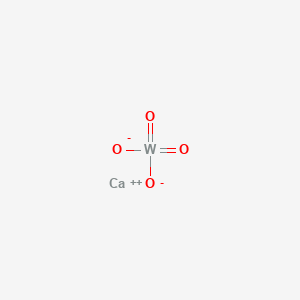

Molecular Formula |

CaWO4 CaO4W |

Molecular Weight |

287.92 g/mol |

IUPAC Name |

calcium;dioxido(dioxo)tungsten |

InChI |

InChI=1S/Ca.4O.W/q+2;;;2*-1; |

InChI Key |

FDMFQOCGNBYKPY-UHFFFAOYSA-N |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthesis Methodologies for Tungstate Calcium T 4 Lead Doped Cawo4:pb Materials

Solid-State Reaction Techniques for CaWO₄:Pb Synthesis

Solid-state reactions are a cornerstone for producing bulk quantities of crystalline materials. These methods involve the direct reaction of solid precursors at elevated temperatures to form the desired compound.

High-Temperature Ceramic Method for Polycrystalline CaWO₄:Pb Phosphors

The high-temperature ceramic method is a conventional and widely used solid-state reaction technique for preparing polycrystalline phosphors. This method involves intimately mixing stoichiometric amounts of precursor materials, such as calcium carbonate (CaCO₃), tungstic oxide (WO₃), and a lead compound (e.g., lead oxide, PbO), and then firing the mixture at high temperatures, often in the range of 800-1200°C. usd.edu The process can be represented by the following general reaction:

CaCO₃ + WO₃ + xPbO → Ca₁₋ₓPbₓWO₄ + CO₂

A systematic study on the synthesis of metal-doped calcium zinc germanate (CZGO) phosphors, which shares similarities with CaWO₄ synthesis, demonstrated the importance of optimizing reaction times and temperatures to achieve desired material crystallinity. usd.edu For instance, a solid-state metathetic (SSM) reaction, assisted by microwave irradiation, has been successfully used to synthesize calcium tungstate (B81510) particles at 600°C for 3 hours, resulting in well-crystallized particles with a fine and homogeneous morphology. researchgate.netmit.edu

Table 1: Parameters of High-Temperature Ceramic Method for CaWO₄ Synthesis

| Parameter | Typical Range/Value | Effect on Product |

|---|---|---|

| Precursors | CaCO₃, WO₃, PbO | Purity and reactivity of precursors affect final product purity. |

| Mixing | Ball milling, mortar and pestle | Homogeneous mixing is crucial for a complete reaction. |

| Calcination Temperature | 800 - 1200°C | Influences crystallinity, particle size, and phase purity. |

| Dwell Time | 2 - 24 hours | Affects the completeness of the reaction and grain growth. |

| Atmosphere | Air, inert gas | Can influence the oxidation state of dopants and defect formation. |

| Dopant Concentration | Varies | Systematically studied to optimize photoluminescence properties. usd.edu |

This table provides a generalized overview of the high-temperature ceramic method parameters.

Flux Growth Methods for CaWO₄:Pb Single Crystals

The flux growth method is employed to produce high-quality single crystals of materials that have high melting points or decompose before melting. wikipedia.orgresearchgate.net In this technique, the constituent components of CaWO₄ and the lead dopant are dissolved in a molten salt, or "flux," at a temperature below the melting point of CaWO₄. wikipedia.org The flux acts as a solvent, allowing the dissolved materials to crystallize as the solution is slowly cooled. youtube.com

Commonly used fluxes for the growth of tungstate crystals include alkali metal chlorides like lithium chloride (LiCl) and sodium chloride (NaCl), as well as borates. researchgate.netias.ac.in The choice of flux is critical as it must have a low melting point, be a good solvent for the starting materials, and not react with the crucible or incorporate into the growing crystal. ucsb.edu The process typically involves heating the mixture to a high temperature to ensure complete dissolution, followed by a controlled cooling period to allow for crystal nucleation and growth. wikipedia.orgyoutube.com This method has been successfully used to grow single crystals of various intermetallic materials. ucla.edu High-purity CaWO₄ single crystals for applications like dark matter detection have been grown using this technique, emphasizing the importance of starting material purity. rsc.org

Table 2: Key Steps in the Flux Growth Method

| Step | Description |

|---|---|

| Mixing | The solute (CaWO₄ and Pb dopant precursors) and flux are combined in a crucible. youtube.com |

| Heating | The mixture is heated to a temperature where the flux melts and the solute dissolves completely. youtube.com |

| Soaking | The molten solution is held at a constant temperature to ensure homogeneity. wikipedia.org |

| Cooling | The solution is slowly cooled at a controlled rate (e.g., 0.1-10°C per hour) to induce crystallization. youtube.com |

| Crystal Harvesting | The grown crystals are separated from the solidified flux, often by dissolving the flux in a suitable solvent. youtube.com |

This table outlines the fundamental stages of the flux growth process for producing single crystals.

Solution-Based Synthesis Approaches for CaWO₄:Pb Nanostructures

Solution-based methods offer a versatile platform for synthesizing nanomaterials with controlled size, shape, and morphology at relatively lower temperatures compared to solid-state reactions.

Controlled Precipitation Methods for CaWO₄:Pb Nanoparticles

Controlled precipitation is a straightforward and widely used method for synthesizing nanoparticles from solution. researchgate.net This technique involves mixing solutions of soluble precursors, such as calcium nitrate (B79036) (Ca(NO₃)₂) and sodium tungstate (Na₂WO₄), along with a soluble lead salt, under controlled conditions of temperature, pH, and concentration. ias.ac.innih.gov The addition of capping agents or surfactants, like cetyltrimethylammonium bromide (CTAB) or polyethylene (B3416737) glycol (PEG), can be used to control the particle size, prevent agglomeration, and influence the morphology of the resulting nanoparticles. researchgate.networldscientific.com For instance, monodisperse CaWO₄ and Eu³⁺-doped CaWO₄ microspheres have been synthesized using a surfactant-assisted solution route with CTAB. worldscientific.com Similarly, the co-precipitation method has been employed to synthesize Dy-doped CaWO₄ nanoparticles, which were subsequently subjected to solid-state sintering. iaea.org

Table 3: Influence of Capping Agents in Precipitation Synthesis of PbWO₄ Nanostructures

| Capping Agent | Effect on Morphology and Properties | Reference |

|---|---|---|

| Polyethylene Glycol (PEG) | Acts as a stabilizer and helps unite the surface of the nanoparticles. | researchgate.net |

| Cetyltrimethylammonium Bromide (CTAB) | Influences particle size and photocatalytic properties. | researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | Affects the morphology and photocatalytic activity of the nanostructures. | researchgate.net |

This table is based on a study of PbWO₄, a related tungstate, and illustrates the role of different capping agents in controlling nanoparticle characteristics.

Hydrothermal and Solvothermal Routes for Crystalline CaWO₄:Pb Materials

Hydrothermal and solvothermal methods are powerful techniques for synthesizing highly crystalline materials from solutions under elevated temperature and pressure. sciopen.com The reaction is carried out in a sealed vessel, typically an autoclave, where the solvent (water for hydrothermal, an organic solvent for solvothermal) is heated above its boiling point. These conditions facilitate the dissolution of precursors and subsequent crystallization of the desired product. sciopen.com These methods allow for precise control over the size, shape, and crystallinity of the resulting CaWO₄:Pb materials by adjusting parameters such as temperature, reaction time, pH, and the use of structure-directing agents. rsc.orgresearchgate.net For example, shuttle-like CaWO₄ hierarchical nanostructures have been synthesized via a hydrothermal route with the assistance of poly(diallyldimethylammonium chloride) (PDDA). rsc.org Solvothermal synthesis using an all-alkoxide route has also been employed to produce CaWO₄ nanoparticles, with the final properties being dependent on post-synthesis thermal processing. acs.org

Electrochemical Fabrication of CaWO₄:Pb Thin Films and Polycrystalline Layers

Electrochemical methods provide a route for the deposition of thin films and polycrystalline layers of CaWO₄:Pb onto conductive substrates. researchgate.net This technique offers advantages such as low-temperature processing and the ability to coat complex shapes. mdpi.com One approach involves applying anodic potential pulses to a tungsten electrode in an alkaline solution containing calcium and lead ions. researchgate.net This process leads to the formation of a luminescent polycrystalline film of CaWO₄:Pb²⁺ on the tungsten substrate. researchgate.net Post-annealing of these films can enhance their luminescence intensity. researchgate.net Another two-step method has been proposed for synthesizing rare-earth-doped CaWO₄ thin films at room temperature, which involves an initial electrochemical deposition followed by a post-treatment to incorporate the dopant ions. scientific.netresearchgate.net

Table 4: Comparison of Synthesis Methodologies for CaWO₄:Pb

| Synthesis Method | Product Form | Key Advantages | Key Disadvantages |

|---|---|---|---|

| High-Temperature Ceramic Method | Polycrystalline powder | Simple, scalable, cost-effective. mit.edu | High temperatures required, limited control over particle size and morphology. |

| Flux Growth | Single crystals | Produces high-quality, large single crystals. ias.ac.in | Slow process, requires expensive crucibles (e.g., platinum). wikipedia.orgias.ac.in |

| Controlled Precipitation | Nanoparticles, microspheres | Low temperature, good control over size and morphology with surfactants. nih.govworldscientific.com | Can result in amorphous or poorly crystalline products without further treatment. researchgate.net |

| Hydrothermal/Solvothermal | Nanocrystals, hierarchical structures | High crystallinity at relatively low temperatures, excellent morphology control. rsc.orgresearchgate.net | Requires specialized high-pressure equipment (autoclaves). |

| Electrochemical Fabrication | Thin films, polycrystalline layers | Low temperature, ability to coat conductive substrates. researchgate.netmdpi.com | Limited to conductive substrates, post-processing may be required. researchgate.netscientific.net |

This table provides a comparative overview of the different synthesis methods discussed.

Microfluidic Synthesis Strategies for Precision Control of CaWO₄:Pb Nanocrystal Dimensions

Microfluidic synthesis has emerged as a powerful technique for the production of nanoparticles with well-defined and precise characteristics. researchgate.net This method offers significant advantages over traditional bulk synthesis approaches by enabling superior control over reaction conditions, leading to the formation of nanocrystals with narrow size distributions and controlled morphologies.

In a typical microfluidic setup for the synthesis of CaWO₄ nanocrystals, precursor solutions are introduced into a microfluidic chip where they mix under controlled flow rates. The rapid and efficient mixing within the microchannels ensures a homogeneous reaction environment, which is crucial for uniform nucleation and growth of the nanocrystals. For instance, a continuous microfluidic synthesis of undoped CaWO₄ has been shown to produce nanoparticles with a scheelite structure and diameters of approximately 10 nm. researchgate.net

The precise control over nanocrystal dimensions in a microfluidic system is governed by several key parameters:

Flow Rates: The velocity of the precursor solutions within the microchannels directly influences the residence time, which is the duration the reactants spend in the mixing and growth zones. Shorter residence times generally lead to the formation of smaller nanoparticles as the growth phase is truncated.

Reactant Concentration: Lower concentrations of the calcium, lead, and tungstate precursor solutions are often employed to produce smaller nanoparticles. researchgate.net High concentrations can lead to faster nucleation and aggregation, resulting in larger and more polydisperse particles.

Channel Geometry: The design of the microfluidic channels, including their dimensions and mixing patterns, plays a critical role in controlling the diffusion and reaction kinetics, thereby influencing the final particle size.

By carefully tuning these parameters, microfluidic synthesis allows for the reproducible production of CaWO₄:Pb nanocrystals with targeted dimensions, which is essential for applications that are sensitive to particle size.

| Parameter | Effect on Nanocrystal Size | Reference |

| Flow Rate | Higher flow rates (shorter residence time) generally lead to smaller nanocrystals. | researchgate.net |

| Reactant Concentration | Lower concentrations typically result in smaller nanocrystal diameters. | researchgate.net |

| Channel Geometry | Optimized mixing patterns and channel dimensions contribute to a narrow particle size distribution. | researchgate.net |

Influence of Synthesis Parameters on CaWO₄:Pb Material Characteristics

The properties of lead-doped calcium tungstate are highly dependent on the conditions employed during its synthesis and post-synthesis processing. Annealing temperature, atmosphere, precursor selection, and stoichiometry are all critical factors that dictate the crystallinity, purity, and luminescent behavior of the material.

Post-synthesis annealing is a crucial step for improving the crystallinity and enhancing the luminescent properties of CaWO₄:Pb. The annealing temperature has a direct impact on the crystal lattice, reducing defects and promoting grain growth. For doped calcium tungstate nanoparticles, an increase in annealing temperature generally leads to an enhancement in the intensity of light emission. researchgate.net This is attributed to the improved crystallinity of the material, which reduces non-radiative recombination pathways. For instance, in some doped CaWO₄ systems, a significant enhancement in photoluminescence emission is observed when the sintering temperature is increased.

The annealing atmosphere also plays a vital role in modulating the luminescent properties by influencing the defect chemistry of the material. Annealing in different atmospheres, such as air, argon, or a reducing environment, can create or annihilate specific types of point defects, which can act as luminescence centers or quenchers. For example, annealing in an inert atmosphere like argon can help in removing excess oxygen species from the crystal lattice, which can affect the luminescent output. rsc.org The specific atmosphere can influence the valence state of the dopant and the formation of oxygen vacancies, both of which can have a profound effect on the emission spectra. researchgate.net

| Annealing Parameter | Effect on CaWO₄:Pb | Reference |

| Increasing Temperature | Improves crystallinity and generally enhances luminescence intensity. | researchgate.net |

| Annealing Atmosphere (e.g., Argon) | Can remove excess oxygen, altering defect centers and influencing luminescence. | rsc.org |

The choice of precursors and the precise control of their stoichiometric ratios are fundamental to the successful synthesis of high-purity CaWO₄:Pb with desired properties. The purity of the final product is directly linked to the purity of the initial calcium, lead, and tungsten precursors. The reactivity and decomposition characteristics of the precursors also influence the reaction kinetics and the formation of intermediate phases.

The stoichiometry of the precursor solution, particularly the ratio of the dopant (lead) to the host cation (calcium), is a critical parameter that governs the doping efficiency and the resulting luminescent properties. Deviations from the intended stoichiometry can lead to the formation of secondary phases, a high density of defects, and inconsistencies in the material's performance. rsc.org The Pb/Ca ratio must be carefully controlled to achieve the optimal doping concentration that maximizes luminescence without causing concentration quenching or significant lattice distortion. rsc.org The coordination environment of the lead ions in the precursor solution can also play a role in their incorporation into the CaWO₄ lattice.

| Synthesis Parameter | Influence on CaWO₄:Pb | Reference |

| Precursor Purity | Directly impacts the purity of the final CaWO₄:Pb material. | |

| Precursor Stoichiometry (Pb/Ca ratio) | Affects doping efficiency, luminescence, and the formation of secondary phases. | rsc.orgrsc.org |

Crystallographic and Microstructural Analysis of Tungstate Calcium T 4 Lead Doped Cawo4:pb

Advanced X-ray Diffraction (XRD) Characterization of CaWO4:Pb Crystal Phases

Phase Identification and Purity Assessment of Scheelite-Type CaWO4:Pb

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases and assessing the purity of lead-doped calcium tungstate (B81510) (CaWO4:Pb). Studies consistently show that CaWO4, whether undoped or doped with ions like lead, crystallizes in a tetragonal scheelite-type structure. nih.govmdpi.comsemanticscholar.org This structure belongs to the I4₁/a space group. nih.govacs.org

The XRD patterns of synthesized CaWO4:Pb powders typically exhibit well-defined diffraction peaks corresponding to the scheelite structure, confirming the successful formation of the desired crystalline phase. mdpi.comsemanticscholar.org Key diffraction peaks are often identified for planes such as (101), (112), (204), and (312). mdpi.comsemanticscholar.org The absence of secondary phases in the XRD patterns is a crucial indicator of the high purity of the synthesized material. mdpi.com

The introduction of lead (Pb²⁺) ions as dopants into the CaWO₄ host lattice can lead to subtle changes in the XRD pattern. Due to the difference in ionic radii between Ca²⁺ and Pb²⁺, the lattice parameters of the CaWO₄ structure may change. This can be observed as a slight shift in the diffraction peak positions. mdpi.com For instance, doping with ions having a larger ionic radius than Ca²⁺ can cause an increase in the lattice spacing, resulting in a shift of the diffraction peaks to lower angles. mdpi.com

Rietveld Refinement for Precise Structural Parameter Determination in CaWO4:Pb

Rietveld refinement is a powerful analytical method used to refine the crystal structure of materials from powder diffraction data. wikipedia.org This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of structural parameters such as lattice constants, atomic positions, and site occupancy factors. wikipedia.orgias.ac.in

For CaWO4:Pb, Rietveld refinement of XRD data confirms the scheelite-type tetragonal structure. rsc.org The refinement process allows for the accurate calculation of the unit cell parameters, 'a' and 'c'. researchgate.net For example, in one study, the lattice parameters for a CaWO4 sample were calculated from Rietveld refinement. researchgate.net The introduction of dopants like Eu³⁺ has been shown to cause small distortions in the local crystal structure, which can be quantified through Rietveld analysis. rsc.org

The quality of the Rietveld refinement is assessed by various agreement indices, such as the R-value, which indicates the goodness of fit between the calculated and observed diffraction patterns. nih.gov Low R-values signify a good refinement and a reliable structural model. nih.gov

Interactive Data Table: Representative Lattice Parameters of Scheelite-Type Tungstates

| Compound | a (Å) | c (Å) | Space Group |

| CaWO₄ | 5.243 | 11.376 | I4₁/a |

| PbWO₄ | 5.462 | 12.048 | I4₁/a |

| CMNMWO (x=0.0050) | 5.22766 | 11.4330 | I4₁/a |

| CMNMWO (x=0.0098) | 5.23207 | 11.4424 | I4₁/a |

Note: The values for CMNMWO (Nd³⁺ and Mn²⁺ co-doped calcium molybdato-tungstates) are provided for comparison to illustrate the effect of doping on lattice parameters. nih.gov

Vibrational Spectroscopy: Raman Analysis of CaWO4:Pb Lattice Modes

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a crystal lattice. In the case of CaWO4:Pb, Raman analysis helps to understand the local structure and the effects of lead doping on the vibrational properties of the host lattice.

The scheelite structure of CaWO₄ belongs to the C₄ₕ point group, which predicts a specific set of Raman-active vibrational modes. nih.gov These modes can be broadly categorized into internal and external modes. The internal modes arise from the vibrations within the [WO₄]²⁻ tetrahedral units, while the external modes are associated with the motion of the Ca²⁺ cations and the rigid [WO₄]²⁻ units as a whole. researchgate.net

Studies on pure CaWO₄ have identified several characteristic Raman bands. nih.govresearchgate.net The most intense peak, typically observed around 911 cm⁻¹, is assigned to the symmetric stretching mode (ν₁) of the W-O bond within the WO₄ tetrahedra. researchgate.net Other internal modes, such as the asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) of the [WO₄]²⁻ group, are also observed at lower frequencies. nih.gov The external or lattice modes, which involve the motion of Ca²⁺ and WO₄²⁻ units, appear at even lower frequencies, typically below 300 cm⁻¹. nih.gov

The introduction of lead dopants can induce changes in the Raman spectrum of CaWO₄. These changes can manifest as shifts in the peak positions, broadening of the peaks, or the appearance of new modes. These spectral modifications can be attributed to factors such as the mass and size difference between Ca²⁺ and Pb²⁺ ions, as well as local distortions in the crystal lattice caused by the dopant.

Interactive Data Table: Raman Active Modes in Scheelite-Type Crystals

| Mode | CaWO₄ (cm⁻¹) | PbWO₄ (cm⁻¹) | Assignment |

| ν₁ (A_g) | 911 | 905 | Symmetric stretch of [WO₄]²⁻ |

| ν₃ (B_g) | 838 | 785 | Asymmetric stretch of [WO₄]²⁻ |

| ν₃ (E_g) | 795 | 758 | Asymmetric stretch of [WO₄]²⁻ |

| ν₄ (B_g) | 403 | 358 | Bending of [WO₄]²⁻ |

| ν₄ (E_g) | 397 | 325 | Bending of [WO₄]²⁻ |

| ν₂ (A_g) | 334 | 325 | Bending of [WO₄]²⁻ |

| ν₂ (B_g) | 334 | - | Bending of [WO₄]²⁻ |

| External (E_g) | 210 | 186 | Translational/Rotational |

| External (A_g) | 145 | 115 | Translational/Rotational |

| External (B_g) | 115 | 86 | Translational/Rotational |

| External (E_g) | 83 | 64 | Translational/Rotational |

Note: The data for PbWO₄ is included for comparative purposes. nih.gov

Microscopic Imaging Techniques for CaWO4:Pb Morphology and Particle Size Evaluation

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure of CaWO4:Pb

Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface morphology, size, and microstructure of CaWO4:Pb particles. mdpi.com SEM images provide direct visualization of the particle shape and can reveal details about their surface texture and aggregation state.

Studies have shown that the morphology of CaWO₄ particles can be influenced by the synthesis method and conditions. For instance, particles synthesized by a co-precipitation method have been observed to be spherical and can be composed of agglomerated smaller nanoparticles. mdpi.com The size of these primary nanoparticles can be in the range of tens of nanometers. mdpi.com In other cases, different morphologies such as microspheres have been reported. d-nb.info

The introduction of dopants can also influence the morphology of the resulting microcrystals. For example, the replacement of Ca²⁺ by Eu³⁺ ions in CaWO₄ has been shown to alter the particle shape. rsc.org SEM analysis is crucial for observing these morphological changes and understanding the growth mechanisms of the doped crystals.

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution in Colloidal CaWO4:Pb Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of nanoparticles suspended in a liquid. mdpi.comnih.gov DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. nih.gov Smaller particles move more rapidly, leading to faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. mdpi.com

For colloidal systems of CaWO4:Pb nanoparticles, DLS can provide valuable information about the hydrodynamic size distribution of the particles. horiba.com This technique is particularly useful for in-situ monitoring of nanoparticle synthesis and aggregation processes. mdpi.com The results from DLS are often presented as a particle size distribution curve, showing the relative abundance of particles of different sizes. colloidal-dynamics.com

It is important to note that DLS measures the hydrodynamic diameter of the particles, which includes the core particle and any solvated layers on its surface. Therefore, the size determined by DLS may be larger than the size observed by direct imaging techniques like SEM or Transmission Electron Microscopy (TEM).

Crystallographic Site Occupation of Lead Dopants within the CaWO₄ Lattice

The incorporation of lead (Pb) as a dopant into the calcium tungstate (CaWO₄) host lattice raises the fundamental question of its precise crystallographic location. The CaWO₄ crystal possesses a tetragonal scheelite structure, belonging to the I4₁/a space group. aip.orgresearchgate.netmaterialsproject.org This structure presents two distinct cationic sites that a lead dopant could potentially occupy: the calcium (Ca²⁺) site or the tungsten (W⁶⁺) site. A comprehensive analysis based on ionic properties, coordination chemistry, and experimental evidence overwhelmingly indicates that lead ions (Pb²⁺) substitute for calcium ions (Ca²⁺) within the lattice.

Ionic Radii and Charge State: The principle of ionic substitution posits that an invading ion is most likely to replace a host ion of similar size and identical charge to maintain structural and electrical neutrality. The Pb²⁺ ion has a charge of +2, identical to the Ca²⁺ ion. In contrast, the tungsten ion exists in a +6 oxidation state (W⁶⁺). A substitution of Pb²⁺ for W⁶⁺ would create a significant charge imbalance, requiring complex and energetically unfavorable charge compensation mechanisms. Furthermore, the ionic radius of Pb²⁺ in an 8-coordinate environment is significantly closer to that of Ca²⁺ than W⁶⁺, making the substitution at the calcium site a much better fit.

Coordination Environment: In the scheelite structure of CaWO₄, the Ca²⁺ ion is bonded to eight oxygen atoms in an 8-coordinate geometry. materialsproject.orgosti.gov The W⁶⁺ ion is found in a tetrahedral geometry, bonded to four oxygen atoms. materialsproject.orgosti.gov The related compound, lead tungstate (PbWO₄), also crystallizes in the scheelite structure, where the Pb²⁺ ion occupies an 8-coordinate site analogous to the Ca²⁺ site in CaWO₄. materialsproject.org This inherent preference of Pb²⁺ for 8-coordination in a tungstate lattice provides strong evidence that it will seek out the similar Ca²⁺ site when doped into CaWO₄.

Experimental and Theoretical Evidence: Electron Paramagnetic Resonance (EPR) studies on lead-doped calcium tungstate have provided experimental validation for this site occupation. wfu.edu Analysis of the EPR hyperfine structure for CaWO₄:Pb reveals a shallow hole state centered on the lead ion, which is consistent with the Pb²⁺ ion substituting for the Ca²⁺ ion in the lattice. wfu.edu This experimental finding is further supported by supercell simulations of a CaWO₄:PbWO₄ alloy, which model the electronic structure based on lead's presence at the calcium site. wfu.edu

Given these factors—isovalent charge, comparable ionic size, and identical coordination preference, supported by experimental data—it is definitively established that lead dopants occupy the calcium crystallographic sites within the CaWO₄ lattice.

Data Tables

Table 1: Comparison of Ionic Properties This table compares the fundamental properties of the lead dopant ion with the host calcium and tungsten ions. The similarity in charge and coordination number between Pb²⁺ and Ca²⁺ is evident.

| Ion | Ionic Charge | Coordination Number in CaWO₄ | Ionic Radius (for given C.N.) |

| Ca²⁺ | +2 | 8 | ~1.12 Å |

| Pb²⁺ | +2 | 8 (in PbWO₄) | ~1.29 Å |

| W⁶⁺ | +6 | 4 | ~0.42 Å |

Table 2: Crystallographic Details of the Ca²⁺ Site in CaWO₄ This table provides details of the substitutional site within the host lattice.

| Parameter | Value |

| Crystal System | Tetragonal materialsproject.org |

| Space Group | I4₁/a materialsproject.org |

| Site Symmetry | S₄ |

| Coordination Geometry | 8-coordinate with Oxygen materialsproject.orgosti.gov |

| Ca-O Bond Lengths | Four at ~2.44 Å and four at ~2.47 Å materialsproject.org |

Electronic Structure and Defect Chemistry in Tungstate Calcium T 4 Lead Doped Cawo4:pb

First-Principles Computational Studies: Density Functional Theory (DFT) and Ab Initio Calculations for CaWO₄:Pb Electronic States

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of materials without reliance on experimental parameters. These computational methods have been instrumental in elucidating the electronic band structure and the nature of impurity states in lead-doped calcium tungstate (B81510).

Theoretical studies employing methods like the linearized augmented-plane-wave (LAPW) have been conducted to understand the ground-state electronic properties of scheelite materials, including CaWO₄. In pure CaWO₄, the valence and conduction bands near the band gap are primarily formed by molecular orbitals associated with the WO₄²⁻ anionic group. The top of the valence band is dominated by O 2p states, while the bottom of the conduction band is mainly composed of W 5d states. DFT calculations indicate that pure CaWO₄ has a direct band gap at the center of the Brillouin zone.

Upon lead doping, the electronic structure is significantly modified. The Pb 6s states introduce a narrow band below the bottom of the main valence band and also hybridize with the O 2p states throughout the valence band. This hybridization of Pb 6s and O 2p states is a key feature of the electronic structure of lead-doped calcium tungstate. The Pb 6p states, in turn, hybridize with the W 5d states in the conduction band.

The partial density of states (PDOS) analysis further clarifies the contribution of each element to the electronic bands. In CaWO₄:Pb, the PDOS reveals a significant contribution of Pb 6s states at the top of the valence band, a feature that is absent in undoped CaWO₄. This alteration at the valence band maximum has profound implications for the material's electronic and optical properties.

Table 1: Calculated Electronic Properties of Pure and Lead-Doped Calcium Tungstate

| Property | Pure CaWO₄ | CaWO₄:Pb | Key Observations |

|---|---|---|---|

| Band Gap Type | Direct researchgate.net | Modified by Pb states | Introduction of Pb states alters band edges. |

| Valence Band Maximum | Primarily O 2p states | Hybridized O 2p and Pb 6s states wfu.edu | Pb doping introduces new states at the top of the valence band. |

| Conduction Band Minimum | Primarily W 5d states wfu.edu | Hybridized W 5d and Pb 6p states | Pb 6p states contribute to the conduction bands. |

| Valence Band Width | Approximately 5 eV researchgate.net | Broadened due to Pb 6s hybridization | Hybridization increases the overall width of the valence band. |

The introduction of lead as a dopant in the CaWO₄ lattice, where Pb²⁺ substitutes for Ca²⁺, creates distinct impurity states within the electronic structure. Computational studies have shown that these impurity states are not deep within the band gap but rather are hybridized with the host lattice bands.

The primary effect of Pb doping is the introduction of electronic states with strong Pb 6s character near the top of the valence band. This leads to a modification of the band edge and can be considered as the formation of a shallow hole state associated with the Pb ion. Experimental evidence from Electron Paramagnetic Resonance (EPR) studies supports this theoretical picture, indicating a hole state that is shared between the Pb 6s orbital and the 2p orbitals of the neighboring oxygen ligands. This sharing of the hole suggests a significant degree of covalent interaction between the lead impurity and the surrounding oxygen atoms.

Defect Formation and Engineering in CaWO₄:Pb Systems

Oxygen vacancies are a common type of point defect in oxide materials like CaWO₄. The creation of an oxygen vacancy results in excess electrons that can be localized at the vacancy site, forming color centers (F-centers). The energetic states of these oxygen vacancies are critical as they can act as trapping sites for charge carriers.

The concentration of oxygen vacancies can be influenced by the synthesis conditions. For example, in CaWO₄ nanophosphors, a higher concentration of oxygen vacancies has been observed with decreasing particle size. These vacancies can give rise to specific luminescence, such as a green emission band under UV excitation.

Beyond isolated oxygen vacancies, other point defects and deviations from ideal stoichiometry can impact the electronic properties of CaWO₄:Pb. Point defects are imperfections that involve one or a few atoms and can include vacancies, interstitials, and substitutional impurities. Non-stoichiometry arises when the ratio of the constituent elements deviates from the ideal chemical formula, often due to the presence of these defects.

In tungstates, non-stoichiometry, particularly a deficiency in lead or oxygen, can be a significant factor. For instance, in the closely related PbWO₄, a lack of lead and variations in oxygen content are considered major non-stoichiometric defects that influence its properties. These defects can create energy levels within the band gap that act as charge carrier traps or recombination centers, thereby affecting the material's luminescence efficiency and radiation hardness. The presence of substitutional impurities, other than the intended lead dopant, can also introduce additional energy levels and alter the electronic properties. The controlled introduction of defects, or "defect engineering," can be a strategy to manipulate the electronic and optical characteristics of CaWO₄:Pb for specific applications.

Electron Paramagnetic Resonance (EPR) Investigations of Defect Centers and Impurity Ions in CaWO₄:Pb

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. It provides detailed information about the structure, symmetry, and electronic environment of paramagnetic defect centers and impurity ions.

EPR studies have been instrumental in characterizing the nature of the Pb³⁺ center in CaWO₄. When a CaWO₄ crystal doped with Pb²⁺ is irradiated, a hole can be trapped at the Pb²⁺ site, converting it to Pb³⁺. The EPR spectrum of this Pb³⁺ center provides direct evidence for the hybridization of the lead and oxygen orbitals. The analysis of the hyperfine structure in the EPR signal has shown that the unpaired electron (or hole) is not purely localized on the lead ion but has a significant density on the surrounding oxygen ligands. Specifically, the hole state is described as being approximately a 50/50 mixture of the Pb 6s orbital and the O 2p orbitals of the ligands. This confirms the covalent nature of the Pb-O bond and validates the theoretical predictions from electronic structure calculations.

Furthermore, EPR can be used to identify and quantify other paramagnetic defects, such as those associated with oxygen vacancies or other impurity ions, providing a comprehensive picture of the defect landscape in CaWO₄:Pb.

Table 2: Summary of EPR Findings for Defect Centers in CaWO₄:Pb

| Paramagnetic Center | EPR Signature | Interpretation |

|---|---|---|

| Pb³⁺ | Characteristic g-tensor and hyperfine splitting | A hole trapped at a Pb²⁺ site, shared between Pb 6s and O 2p orbitals. wfu.edu |

| Oxygen Vacancy-Related Centers | Signals indicating trapped electrons | Identification of F-type centers (electrons trapped at oxygen vacancies). |

| Other Impurity Ions | Specific spectral features for each paramagnetic impurity | Characterization of unintended paramagnetic impurities and their local environment. |

Theoretical Modeling of Exciton Binding Energies in CaWO₄:Pb

The theoretical investigation of excitonic properties in lead-doped calcium tungstate (CaWO₄:Pb) is a complex challenge that relies on advanced computational methods rooted in many-body perturbation theory. These models are essential for understanding the electron-hole interactions that govern the material's optical and scintillation properties. The primary approach involves a multi-step process that begins with determining the ground-state electronic structure and then builds upon it to calculate excited-state properties, including the exciton binding energy.

The foundation for modeling excitons is typically Density Functional Theory (DFT). researchgate.net DFT is used to compute the electronic band structure, density of states (DOS), and the wavefunctions of the material. researchgate.netaps.org However, standard DFT calculations are known to significantly underestimate the band gap of semiconductors and insulators. researchgate.net To obtain more accurate electronic structures, approximations such as the modified Becke-Johnson (mBJ) potential are often employed, which yield band gap values in closer agreement with experimental data. researchgate.net

For the CaWO₄:Pb system, DFT calculations reveal how the substitution of lead for calcium influences the electronic properties. The calculated band structure and density of states for pure CaWO₄ show a direct band gap of approximately 6.1 eV. researchgate.net When lead is introduced, forming Pb₁₋ₓCaₓWO₄, the band gap is reduced. For compositions with high calcium concentration (x approaching 1), which corresponds to lead-doping, the band gap values are slightly larger than that of pure lead tungstate (PbWO₄), which has a calculated band gap of around 4.5 eV. researchgate.net These DFT results are the essential starting point for more sophisticated methods that calculate excitonic effects.

The state-of-the-art method for calculating exciton binding energies in solids is the solution of the Bethe-Salpeter Equation (BSE). aps.orgreadthedocs.iocp2k.orgaps.org The BSE is a two-particle equation that describes the interaction between an excited electron and the hole it leaves behind. cp2k.org The equation takes the following general form:

(EcQP - EvQP)AScv + Σc'v'

Where:

ΩS is the exciton energy.

AScv are the excitonic wave function coefficients.

EQP are the quasiparticle energies (often calculated using the GW approximation).

K is the interaction kernel, which includes the screened Coulomb interaction (attractive term) and the bare electron-hole exchange (repulsive term). aps.org

Solving this equation yields the exciton energies (ΩS), and the exciton binding energy (Eb) can then be determined by subtracting the exciton energy from the quasiparticle band gap (EgQP):

Eb = EgQP - ΩS

An alternative, though often less accurate, approach for solids is Time-Dependent Density Functional Theory (TDDFT). aps.orgarxiv.orgaps.org By adapting the Casida equation formalism, which is commonly used for molecular excitations, it is possible to directly calculate exciton binding energies in periodic systems. aps.orgaps.org This method relies on an exchange-correlation kernel that must have the correct long-range behavior to capture the electron-hole attraction, a feature often missing in standard approximations. aps.org

For CaWO₄:Pb, detailed research has focused on the DFT aspect of the modeling. The influence of calcium substitution on the band gap of lead tungstate has been systematically studied, providing the crucial electronic structure data needed for subsequent exciton calculations.

| Compound | Ca mole fraction (x) | Calculated Band Gap (eV) researchgate.net |

|---|---|---|

| PbWO₄ | 0.00 | 4.50 |

| Pb₀.₇₅Ca₀.₂₅WO₄ | 0.25 | 4.42 |

| Pb₀.₅₀Ca₀.₅₀WO₄ | 0.50 | 4.46 |

| Pb₀.₂₅Ca₀.₇₅WO₄ | 0.75 | 4.50 |

| CaWO₄ | 1.00 | 6.10 |

Luminescence Spectroscopy of Tungstate Calcium T 4 Lead Doped Cawo4:pb

Photoluminescence (PL) Emission Characteristics of CaWO₄:Pb

Photoluminescence is a key technique for characterizing the optical properties of CaWO₄:Pb. The emission spectra provide insights into the electronic transitions and the effect of the lead dopant on the host lattice.

Undoped calcium tungstate (B81510) (CaWO₄) typically exhibits a broad blue emission band with a maximum centered at approximately 440 nm when excited by ultraviolet (UV) light or an electron beam. This emission is attributed to the radiative decay of self-trapped excitons within the tungstate (WO₄²⁻) groups.

The introduction of lead (Pb²⁺) as a dopant into the CaWO₄ lattice leads to notable changes in the photoluminescence emission. Research has shown that when CaWO₄ particles are doped with Pb²⁺, the intensity of the luminescence is enhanced to some extent. Furthermore, a discernible red shift in the emission maximum is observed, with the luminescence band maximum moving from around 440 nm to approximately 460 nm researchgate.net. This shift suggests that the Pb²⁺ ions create new luminescent centers or modify the existing ones associated with the tungstate groups.

The broad nature of the emission bands in both undoped and lead-doped calcium tungstate is characteristic of strong electron-phonon coupling, typical for emission from localized centers such as self-trapped excitons or impurity-related centers. The spectral shift upon lead doping indicates that the energy levels of the excited states from which radiative transitions occur are lowered.

Table 1: Photoluminescence Emission Peak Maxima in Undoped and Pb-Doped CaWO₄

| Compound | Emission Peak Maximum (nm) |

| CaWO₄ | ~440 |

| CaWO₄:Pb | ~460 |

Photoluminescence excitation (PLE) spectroscopy is instrumental in identifying the most efficient wavelengths for exciting the phosphor. For tungstate materials like CaWO₄, the excitation spectrum typically consists of a broad band in the UV region. This is ascribed to the ligand-to-metal charge transfer (LMCT) from the 2p orbitals of oxygen to the 5d orbitals of tungsten within the WO₄²⁻ anionic groups iaamonline.org.

In undoped CaWO₄, the excitation spectrum shows a broad band with a maximum around 260 nm iaamonline.org. For CaWO₄ doped with other ions such as Eu³⁺, the excitation also occurs via this host absorption band, followed by an energy transfer from the WO₄²⁻ groups to the dopant ions iaamonline.org. While specific PLE spectra for CaWO₄:Pb are not extensively detailed in the available literature, it is reasonable to infer that the optimal excitation would also lie within the strong absorption band of the CaWO₄ host, likely in the range of 250-280 nm. The energy absorbed by the tungstate groups would then be transferred to the lead centers, leading to the characteristic emission. Studies on other doped CaWO₄ systems have shown that they can be efficiently excited by ultraviolet wavelengths such as 254 nm ijlaindia.org.

Cathodoluminescence (CL) Properties of CaWO₄:Pb Films and Powders

Cathodoluminescence, which is luminescence induced by electron beam excitation, provides information on the emission properties of materials, often with high spatial resolution. Similar to photoluminescence, undoped CaWO₄ powders exhibit a blue emission band with a maximum at about 440 nm under electron beam excitation researchgate.net.

When CaWO₄ is doped with Pb²⁺, the cathodoluminescence properties are altered. In powders, the introduction of lead leads to a red shift of the emission band to 460 nm, accompanied by an enhancement of the luminescence intensity researchgate.net.

Studies on thin films of CaWO₄ have reported analogous cathodoluminescence consisting of a blue emission band at 447 nm and a blue-green emission band at 487 nm. Interestingly, in these films, doping with Pb²⁺ did not significantly influence the characteristics of these blue and blue-green emissions, which were attributed to the WO₄²⁻ molecular complex chalcogen.ro. This suggests that the form of the material (powder vs. thin film) and the preparation method may play a role in how the lead dopant integrates into the host lattice and affects the luminescent properties. The luminance and efficiency for an undoped CaWO₄ film were reported to be 150 cd/m² and 0.7 lm/W at 5 kV and 57 µA/cm², respectively chalcogen.ro.

Table 2: Cathodoluminescence Emission Peaks in CaWO₄ and CaWO₄:Pb

| Material Form | Compound | Emission Peak Maxima (nm) |

| Powder | CaWO₄ | ~440 |

| Powder | CaWO₄:Pb | ~460 |

| Thin Film | CaWO₄ | 447, 487 |

| Thin Film | CaWO₄:Pb | 447, 487 |

X-ray Excited Optical Luminescence (XEOL) Studies on Chemical Environment and Luminescence in CaWO₄:Pb

X-ray excited optical luminescence (XEOL) is a powerful technique that provides information on the luminescence properties of a material upon excitation with X-rays. It can be combined with techniques like X-ray Absorption Near Edge Structure (XANES) to correlate the luminescence with the local chemical and electronic structure of the absorbing atom.

For CaWO₄:Pb, XEOL could be used to selectively excite the different elements (Ca, W, O, Pb) by tuning the X-ray energy to their respective absorption edges. This would allow for a detailed investigation of the energy transfer processes from the host lattice to the lead centers and how the local chemical environment around the lead ions influences the luminescence. It would also help to elucidate the nature of the luminescent centers in Pb-doped calcium tungstate.

Thermoluminescence (TL) and Analysis of Trapping Centers in CaWO₄:Pb

Thermoluminescence is the emission of light from a material upon heating, following the absorption of energy from radiation. The analysis of TL glow curves provides valuable information about the energy levels of trapping centers (defects) within the material's band gap.

In undoped CaWO₄, a single TL glow peak is observed at a low temperature of 354 K. The introduction of dopants can create new trapping centers or modify existing ones. For example, in Eu³⁺-activated CaWO₄, two prominent glow peaks are observed at 400 K and 500 K ijlaindia.orgaip.org. The analysis of these glow curves, often using methods like Chen's method, allows for the calculation of trapping parameters such as the activation energy (trap depth) and the frequency factor ijlaindia.org.

While specific studies on the thermoluminescence of CaWO₄:Pb are scarce, it is expected that the incorporation of Pb²⁺ ions would introduce new defects and thus alter the TL glow curve compared to the undoped material. These defects, acting as trapping centers, can capture and store charge carriers (electrons or holes) generated during irradiation. The subsequent thermal release of these trapped carriers and their recombination with luminescent centers would give rise to a characteristic TL glow curve. The positions and intensities of the glow peaks would be related to the energy depths and concentrations of these trapping centers. Research on nominally pure CaWO₄ has identified three major trapping centers with trap depths of 0.36 eV, 0.55 eV, and 0.72 eV researchgate.net. It is plausible that lead doping would modify these trap depths or introduce new ones.

Table 3: Thermoluminescence Glow Peak Temperatures in Doped and Undoped CaWO₄

| Compound | Glow Peak Temperatures (K) |

| Undoped CaWO₄ | 354 |

| CaWO₄:Eu³⁺ | 400, 500 |

Decay Kinetics and Lifetime Measurements of CaWO₄:Pb Luminescence

The decay kinetics of luminescence provide insight into the lifetime of the excited states and the mechanisms of energy transfer and recombination. For undoped CaWO₄, the scintillation decay at room temperature has been fitted with two exponential components. The decay time constants are reported to be τ₁ = 1.4 ± 0.1 µs and τ₂ = 8.9 ± 0.2 µs researchgate.net.

The introduction of dopants can significantly alter the decay kinetics. While specific lifetime measurements for CaWO₄:Pb are not detailed in the provided search results, it is a general observation that dopant ions can introduce new decay pathways, potentially shortening or lengthening the luminescence lifetime. The decay time is a crucial parameter for applications such as scintillators, where a fast decay is often desirable.

The decay kinetics are often complex and can be influenced by factors such as the concentration of the dopant, the temperature, and the presence of defects. A detailed analysis of the decay curves of CaWO₄:Pb would be necessary to understand the radiative and non-radiative recombination processes occurring in this material.

Table 4: Scintillation Decay Time Constants of Undoped CaWO₄ at Room Temperature

| Component | Decay Time Constant (µs) |

| τ₁ | 1.4 ± 0.1 |

| τ₂ | 8.9 ± 0.2 |

Advanced Characterization Techniques and Emerging Research Directions for Tungstate Calcium T 4 Lead Doped Cawo4:pb

X-ray Absorption Near-Edge Structure (XANES) for Probing Local Chemical Environment around Constituent Ions in CaWO4:Pb

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific technique for investigating the local chemical and electronic environment of constituent atoms in materials like lead-doped calcium tungstate (B81510) (CaWO4:Pb). aps.orgaps.org By analyzing the fine structure in the X-ray absorption coefficient near an absorption edge, XANES provides detailed information on the coordination number, symmetry, and oxidation state of the absorbing atom. aps.orgaps.org

In the context of CaWO4:Pb, XANES can be employed to probe the local environment around the tungsten (W), calcium (Ca), and the lead (Pb) dopant ions. For the host CaWO4 lattice, the W L-edge XANES spectra are characteristic of the tungsten atom being in a tetrahedral coordination environment with four oxygen atoms. unesp.brresearchgate.net The main feature, often called the "white line," in the W LIII-edge spectra arises from electron transitions from the 2p 3/2 core level to unoccupied 5d states. researchgate.net The precise shape and energy of these features are sensitive fingerprints of the geometry and bonding within the [WO4]2- tetrahedral units. unesp.br

When lead (Pb2+) ions are introduced as dopants, they are expected to substitute for Ca2+ ions due to their similar ionic radii and charge. XANES at the Pb L-edge can confirm the successful incorporation of lead into the CaWO4 host lattice and determine its local coordination environment and oxidation state. Comparing the experimental XANES spectra of CaWO4:Pb with theoretical simulations and spectra from reference lead compounds (e.g., PbO, PbWO4) allows for a quantitative analysis of the Pb-O bond lengths and coordination numbers. u-psud.fr Such analysis can reveal any local distortions or structural relaxations around the Pb dopant atom that are induced to accommodate it within the host lattice. High-resolution XANES techniques can even provide insight into the crystal-field splitting and its sensitivity to the oxygen cage geometry surrounding the Pb atoms. u-psud.fr

Machine learning approaches are also being developed to classify local coordination environments from XANES spectra, which could be applied to complex doped systems like CaWO4:Pb to systematically unravel the correlation between spectral features and the local atomic geometries without human bias. aps.orgaps.org

| Technique | Probed Ion | Information Obtained | Reference |

| W L-edge XANES | Tungsten (W) | Coordination (tetrahedral), oxidation state (+6), W-O bonding within [WO4]2- units | unesp.brresearchgate.net |

| Pb L-edge XANES | Lead (Pb) | Incorporation into lattice, oxidation state (+2), local coordination, Pb-O bond lengths, local structural distortions | u-psud.frscirp.org |

| Ca K-edge XANES | Calcium (Ca) | Local environment, confirmation of substitution by Pb ions | core.ac.uk |

Time-Resolved Spectroscopy for Elucidating Dynamic Processes in CaWO4:Pb Luminescence

Time-resolved spectroscopy is crucial for understanding the dynamic processes that govern the luminescence of CaWO4:Pb, such as energy transfer, excited-state lifetimes, and decay kinetics. freiberginstruments.com These measurements allow for the determination of the lifetimes of electron states, which helps in describing the kinetics involved and discriminating between different luminescent centers and processes. freiberginstruments.com

Undoped CaWO4 exhibits a broad, blue emission band centered around 420-440 nm, which is attributed to a charge-transfer transition within the [WO4]2- tetrahedral complex. nih.govmdpi.comresearchgate.net When doped with lead (Pb2+), the luminescence properties are altered. The introduction of Pb2+ can enhance the luminescence intensity and cause a red shift in the emission maximum to around 460 nm. nih.gov

Time-resolved photoluminescence (TRPL) studies can elucidate the kinetics of these emissions. By exciting the material with a short pulse of light (e.g., from a pulsed UV source or synchrotron radiation) and measuring the luminescence intensity as a function of time, the decay profile can be obtained. aip.org The decay kinetics of the Pb2+ related emission in tungstates are typically complex. They can often be fitted to a multi-exponential decay function, indicating the presence of multiple decay pathways or different local environments for the Pb2+ ions.

The dynamic processes in CaWO4:Pb can involve several steps:

Excitation: Absorption of UV radiation, primarily by the [WO4]2- groups.

Energy Transfer: Non-radiative energy transfer from the excited [WO4]2- groups to the Pb2+ activator ions.

Emission: Radiative decay from the excited state of the Pb2+ ion, resulting in the characteristic emission.

Time-resolved measurements can distinguish between the intrinsic emission from the tungstate group and the emission from the Pb2+ dopant, providing insights into the efficiency of the energy transfer process. The decay times are sensitive to factors such as dopant concentration, temperature, and the presence of defects, which can introduce non-radiative decay channels and quench the luminescence. aip.org In some lead-doped materials, dynamic fluorescence is observed, where the emission intensity and color change over time with continuous excitation, suggesting the involvement of complex trap states and energy transfer mechanisms. nsf.govnih.gov

| Luminescent Center | Typical Emission Peak | Decay Lifetime Component | Dynamic Process |

| [WO4]2- (intrinsic) | ~440 nm | Fast | Intrinsic charge-transfer luminescence |

| Pb2+ (dopant) | ~460 nm | Slower, often multi-exponential | Luminescence via energy transfer from [WO4]2- |

Investigations of Photoinduced Effects and Photostability in CaWO4:Pb Materials

The investigation of photoinduced effects and the photostability of CaWO4:Pb is critical for evaluating its performance and durability in applications such as phosphors and optical devices. Photostability refers to the material's ability to maintain its structural and luminescent properties under prolonged exposure to light, particularly high-energy UV radiation.

Studies on undoped CaWO4 have explored its use as a photocatalyst for the degradation of organic dyes like methylene blue under UV irradiation. mdpi.comresearchgate.net This photocatalytic activity implies that photogenerated electron-hole pairs can be created on the CaWO4 surface, which then produce reactive oxygen species. mdpi.comresearchgate.net While beneficial for photocatalysis, these reactive species can also potentially lead to the degradation of the material itself or changes in its luminescent properties over time, a phenomenon known as photodegradation.

When CaWO4 is doped with lead, several photoinduced phenomena can occur:

Photochromism: Some lead-doped materials exhibit photochromism, where the material changes color upon exposure to light of a specific wavelength. This effect is often reversible and is related to the photo-trapping of charge carriers at defect sites created or influenced by the dopant ions. nsf.govnih.gov

Photodegradation: The introduction of Pb2+ dopants can create new energy levels and defect sites within the CaWO4 band gap. These sites can act as traps for photogenerated charge carriers, potentially altering the luminescence efficiency over time. The stability of the Pb2+ oxidation state under UV irradiation is a key factor; photo-oxidation or photo-reduction of the dopant ion could lead to a decrease in the desired luminescence.

Luminescence Stability: The long-term stability of the Pb2+-activated luminescence is a key performance metric. Investigations would involve monitoring the emission intensity and spectral shape of CaWO4:Pb under continuous UV exposure. A decline in intensity would indicate poor photostability, possibly due to the formation of non-radiative recombination centers or "color centers" within the crystal lattice. researchgate.net

The photostability of CaWO4:Pb can be influenced by synthesis methods, crystallinity, particle size, and the concentration of the lead dopant. Materials with higher crystallinity and fewer surface defects are generally expected to exhibit better photostability.

Surface Chemistry Characterization of CaWO4:Pb Nanomaterials

The surface chemistry of CaWO4:Pb nanomaterials plays a dominant role in their physical and chemical properties, especially for applications where high surface-area-to-volume ratios are significant. nih.gov Characterizing and controlling the surface is crucial for stabilizing nanoparticle suspensions, interfacing with other materials, and tailoring catalytic or sensing properties.

The synthesis of CaWO4 nanoparticles can be achieved through various methods, including co-precipitation and solvothermal pathways. mdpi.comsci-hub.se During synthesis, organic additives or surfactants are often used to control particle size, morphology (e.g., spheres vs. nanorods), and aggregation. sci-hub.se These molecules cap the nanoparticle surface, and their removal or modification is a key aspect of surface chemistry.

Key characterization techniques for the surface chemistry of CaWO4:Pb nanomaterials include:

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical oxidation states of atoms on the nanoparticle surface (typically the top 5-10 nm). mdpi.com For CaWO4:Pb, XPS can confirm the presence of Pb on the surface and verify the +2 oxidation state, distinguishing it from other possible lead species. It can also identify surface contaminants or changes in the stoichiometry of Ca, W, and O at the surface. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups on the nanoparticle surface, such as residual surfactants from synthesis, adsorbed water, or hydroxyl groups (-OH). This is vital for understanding surface reactivity and for planning surface functionalization strategies. nih.gov

Contact Angle Measurements: These measurements determine the hydrophobic or hydrophilic nature of the nanomaterial surface. The surface chemistry can be modified to control how the nanoparticles interact with aqueous or organic environments. tu-darmstadt.de

Zeta Potential Analysis: This technique measures the surface charge of nanoparticles in a colloidal suspension, which is a key indicator of their stability against aggregation.

Surface functionalization involves deliberately modifying the surface of the CaWO4:Pb nanoparticles to impart new functionalities. mdpi.com This can include attaching specific organic molecules, polymers, or inorganic shells. For example, silica coating is a common strategy to improve the stability and biocompatibility of nanoparticles. Attaching specific ligands can also be used to enhance the selectivity of the nanoparticles for sensing applications.

Computational Studies on Excited State Properties and Dynamics of CaWO4:Pb

Computational methods, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, excited-state properties, and luminescence mechanisms of CaWO4:Pb. journalpsij.comresearchgate.net These theoretical studies complement experimental findings and help to build a comprehensive understanding of the material's behavior at an atomic level. unesp.br

First-principles calculations can be used to model the CaWO4 crystal structure and investigate the effects of introducing a lead dopant. By substituting a Ca atom with a Pb atom in a simulated supercell, researchers can calculate the resulting changes in lattice parameters, local bond lengths, and bond angles. u-psud.fr DFT calculations can also determine the formation energy of this substitution, indicating the thermodynamic favorability of incorporating Pb into the Ca site.

Key areas of investigation in computational studies of CaWO4:Pb include:

Electronic Band Structure: DFT calculations reveal the electronic band structure, including the valence band maximum (VBM) and conduction band minimum (CBM), and the nature of the band gap. researchgate.net For CaWO4, the VBM is primarily composed of O 2p states, while the CBM is dominated by W 5d states. researchgate.net Introducing Pb2+ creates new electronic states, typically located within the band gap or hybridized with the host lattice bands, which are directly involved in the luminescence process.

Excited State Properties: Advanced computational methods like Time-Dependent DFT (TDDFT) or ΔSCF can be used to model the excited states of the system. bris.ac.ukdtaborgroup.com These calculations can predict the energies of electronic transitions, which correspond to the absorption and emission energies observed experimentally. By analyzing the molecular orbitals involved, the nature of these transitions (e.g., charge transfer within the [WO4]2- group, or s-p transitions localized on the Pb2+ ion) can be identified.

Structural Relaxation in the Excited State: Upon electronic excitation, the geometry of the luminescent center can relax. Computational models can simulate this structural distortion in the excited state, which is crucial for accurately calculating the emission energy (Stokes shift) and understanding the luminescence mechanism. unesp.br

Defect Energetics: Theoretical models can calculate the formation energies of various point defects, such as oxygen vacancies or interstitials. mdpi.com These defects can act as charge traps or non-radiative recombination centers, and understanding their energetic stability is important for explaining variations in luminescence efficiency and photostability.

By combining DFT calculations with experimental XANES data, a more robust and validated model of the local and electronic structure of CaWO4:Pb can be achieved. u-psud.fr

| Computational Method | Information Obtained | Relevance to CaWO4:Pb |

| Density Functional Theory (DFT) | Ground-state electronic structure, band gap, density of states, optimized geometry, defect formation energies | Understanding the effect of Pb doping on the electronic properties and structural stability. u-psud.frjournalpsij.com |

| Time-Dependent DFT (TDDFT) | Excitation energies, transition dipole moments, optical absorption spectra | Predicting the energies of absorption and emission bands and identifying the nature of the electronic transitions responsible for luminescence. bris.ac.uk |

| ΔSCF Method | Excited state energies and orbitals | An alternative to TDDFT for calculating excited state properties and understanding the luminescence mechanism. bris.ac.uk |

Q & A

Q. What are the standard synthesis methods for lead-doped calcium tungstate (CaWO₄:Pb), and how do experimental parameters influence phase purity?

Lead-doped calcium tungstate is typically synthesized via co-precipitation or solid-state reactions. For example, industrial waste-derived methods involve roasting tungsten sludge with sodium carbonate, followed by leaching and precipitation with calcium chloride to form CaWO₄ . Lead doping can be introduced during precipitation by adding lead nitrate or acetate. Key parameters include:

- pH control (optimized between 8–10 to avoid impurity phases like PbO₂).

- Calcination temperature (600–800°C ensures crystallinity without Pb volatilization).

- Dopant concentration (exceeding 5 mol% Pb may induce secondary phases detectable via XRD) . Phase purity is validated using XRD (Cu-Kα radiation, 2θ = 10°–80°) and SEM-EDS for elemental mapping .

Q. How is the crystal structure of lead-doped calcium tungstate characterized, and what deviations arise from Pb incorporation?

Undoped CaWO₄ adopts a tetragonal scheelite structure (space group I4₁/a) with Ca²⁺ in dodecahedral sites and W⁶⁺ in tetrahedral sites . Pb²⁺ doping distorts the lattice due to its larger ionic radius (1.19 Å vs. Ca²⁺: 1.12 Å), leading to:

- Unit cell expansion : Observed as peak shifts in XRD (e.g., (112) plane shift from ~28.5° to 28.3°).

- Asymmetric FTIR bands : W–O stretching modes (780–850 cm⁻¹) broaden due to Pb-induced disorder . Rietveld refinement is recommended to quantify lattice parameters and occupancy sites .

Advanced Research Questions

Q. How can researchers optimize lead doping concentrations to enhance luminescence efficiency while maintaining structural stability?

Pb²⁺ acts as a luminescence activator in CaWO₄, but excessive doping (>3 mol%) causes concentration quenching. Methodological approaches include:

- Photoluminescence (PL) spectroscopy : Monitor emission intensity (λₑₓ = 280 nm) to identify optimal Pb²⁺ levels.

- Thermogravimetric analysis (TGA) : Assess thermal stability under varying Pb concentrations.

- Extended X-ray absorption fine structure (EXAFS) : Probe local coordination changes around W and Pb sites. Studies show that 2–3 mol% Pb maximizes blue-green emission (450–550 nm) without phase segregation . Contradictions in reported efficiencies may arise from differences in synthesis routes or measurement geometries .

Q. What experimental strategies resolve discrepancies in reported radiopacity values of CaWO₄:Pb composites?

Radiopacity in dental/medical composites (e.g., ISO 6879:2012 compliance) depends on homogeneous CaWO₄:Pb dispersion. Discrepancies arise from:

- Particle size variation : Smaller nanoparticles (<100 nm) enhance radiopacity but agglomerate. Use TEM and dynamic light scattering (DLS) to standardize size distributions.

- Matrix interactions : Silicate or polymer matrices may attenuate X-ray absorption. Compare experimental results (e.g., Al equivalence) against Monte Carlo simulations of filler-matrix systems .

- Measurement protocols : Ensure consistent kVp (70–90 kV) and calibration against aluminum standards .

Q. How do impurity phases (e.g., PbWO₄ or CaPbO₃) affect electrochemical performance in CaWO₄:Pb-based catalysts, and how are they mitigated?

Impurities degrade catalytic activity by blocking active sites. Mitigation strategies include:

- Acid leaching post-synthesis : 0.1M HCl removes unreacted PbO without dissolving CaWO₄.

- In situ doping : Slow addition of Pb precursors during co-precipitation reduces segregation.

- Synchrotron XRD : High-resolution phase identification to detect trace impurities (<2 wt%) . Electrochemical impedance spectroscopy (EIS) can correlate impurity content with charge-transfer resistance .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.